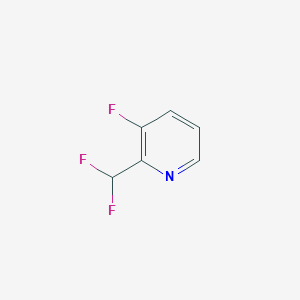

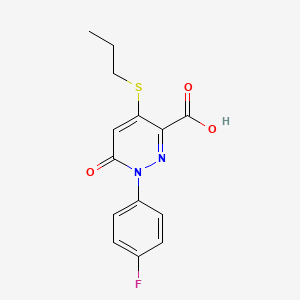

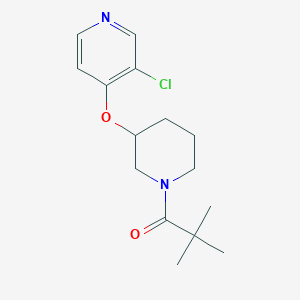

![molecular formula C17H21ClN2OS B2974285 N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide CAS No. 866018-53-3](/img/structure/B2974285.png)

N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research on thiazole derivatives, including compounds structurally similar to N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}hexanamide, highlights their synthesis and varied biological activities. Thiazole and its derivatives have been synthesized for their potential applications in antiviral, antimicrobial, and anticancer activities. For example, the synthesis and evaluation of thiazole sulfonamides have shown certain compounds to possess anti-tobacco mosaic virus activity, indicating their potential as antiviral agents (Zhuo Chen et al., 2010). Similarly, tetrahydropyrimidine-thiones and their thiazolo[3,2-a]pyrimidine derivatives have been developed, with some compounds exhibiting significant antimicrobial activities (J. Akbari et al., 2008).

Corrosion Inhibition

Thiazole derivatives are also researched for their potential as corrosion inhibitors. Computational and electrochemical analyses have demonstrated that quinoxaline derivatives, including thiazole compounds, can effectively inhibit corrosion in various metals, showcasing their importance in industrial applications (V. Saraswat & M. Yadav, 2020). Another study on thiazole derivatives as efficient corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution provided insights into the mechanisms of corrosion inhibition and the effectiveness of these compounds in protecting industrial materials (M. Yadav, D. Sharma, & Sumit Kumar, 2015).

Antifungal and Antimicrobial Properties

Thiazole derivatives have been synthesized and characterized for their antifungal and antimicrobial properties. New antifungal compounds have been investigated for their solubility thermodynamics and partitioning processes, indicating their potential in developing effective antifungal treatments (T. Volkova, I. Levshin, & G. Perlovich, 2020). Additionally, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents emphasizes the versatility of thiazole derivatives in addressing a range of microbial infections (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Propriétés

IUPAC Name |

N-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2OS/c1-3-4-5-6-16(21)19-11-15-12(2)20-17(22-15)13-7-9-14(18)10-8-13/h7-10H,3-6,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTXDZZSXOOMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

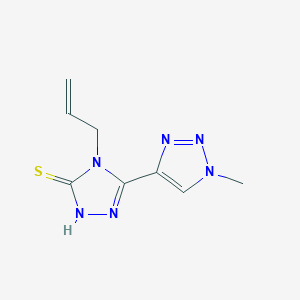

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B2974203.png)

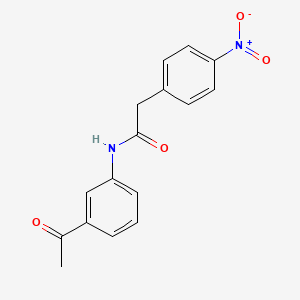

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)

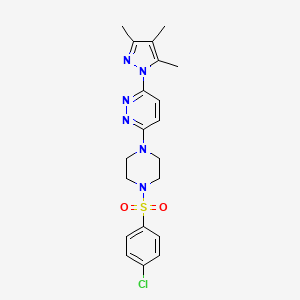

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)

![5-(3,4-dimethoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2974218.png)